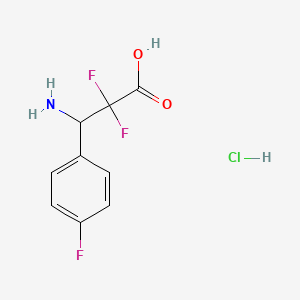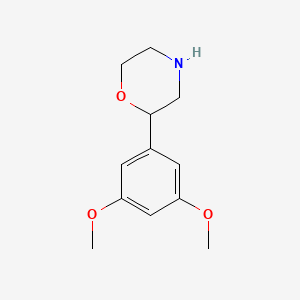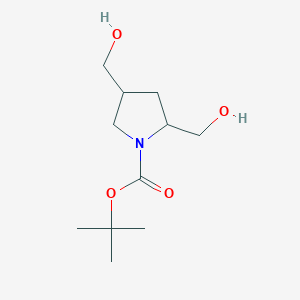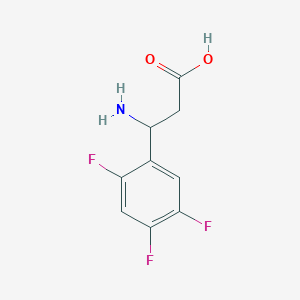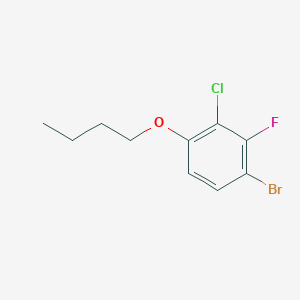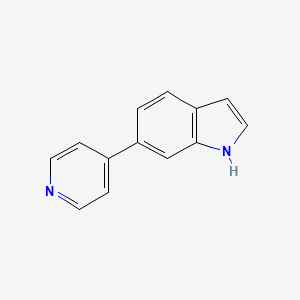
6-(Pyridin-4-yl)-1H-indole
Descripción general
Descripción
Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridine is a six-membered ring with one nitrogen atom. The compound “6-(Pyridin-4-yl)-1H-indole” would consist of an indole ring with a pyridine ring attached at the 6-position of the indole .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, followed by the attachment of the pyridine ring. There are many methods for synthesizing indoles, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone . The pyridine ring could potentially be added through a cross-coupling reaction .Molecular Structure Analysis
The molecular structure of “6-(Pyridin-4-yl)-1H-indole” would be planar due to the sp2 hybridization of the carbon and nitrogen atoms in the rings. The presence of the nitrogen atoms in the rings would also result in regions of localized negative charge, which could have implications for how this molecule interacts with other molecules .Chemical Reactions Analysis
As an aromatic compound, “6-(Pyridin-4-yl)-1H-indole” would be expected to undergo electrophilic aromatic substitution reactions. The presence of the electron-donating nitrogen atoms could direct electrophilic substitution to certain positions on the rings .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- One-Pot Synthesis : A one-pot procedure for the preparation of 2,6-diaryl-4-indolylpyridines and 4-aryl-2,6-bis(indolyl)pyridines under neat conditions was developed, demonstrating the chemical versatility of indole derivatives (Gürdere, Öztürk, & Ceylan, 2015).
- Facile Preparation : An effective synthesis method for 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one starting from 1H-indole highlights the potential for creating biologically interesting derivatives (Demopoulos, Nicolaou, & Zika, 2003).
- Novel Derivatives Synthesis : New functional derivatives of 3-(pyridine-4-yl)-1H-indole and 4-(1H-indol-3-yl)-thieno[2,3-b]pyridine were synthesized, indicating the compound's utility in creating diverse chemical structures (Dotsenko et al., 2018).
Biological and Pharmaceutical Applications
- Estrogen Receptor Binding : Novel 2-pyridin-2-yl-1H-indole derivatives displayed fluorescent emission sensitive to solvent polarity and pH, and some showed good binding affinities to estrogen receptors (Kasiotis & Haroutounian, 2006).
- Antioxidant Activity : Indole-based heterocycles were tested for antioxidant activity, with one candidate showing higher activity than ascorbic acid, demonstrating potential in medicinal chemistry (Aziz et al., 2021).
Material Science and Optoelectronics
- Optoelectronic Properties : Study on the optoelectronic and charge transfer properties of 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine revealed potential for use in organic semiconductor devices (Irfan et al., 2019).
- Organic Light-Emitting Diodes : New host molecules based on pyrido[2,3-b]indole showed high quantum efficiency in blue phosphorescent organic light-emitting diodes, indicating its utility in advanced electronic applications (Cho et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
6-pyridin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCQQVWHCPIMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673531 | |
| Record name | 6-(Pyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-4-yl)-1H-indole | |
CAS RN |
885273-49-4 | |
| Record name | 6-(4-Pyridinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Pyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1503430.png)
